molecular formula C4H3FN2O B2420302 6-fluoropyridazin-3(2H)-one CAS No. 1206524-67-5

6-fluoropyridazin-3(2H)-one

Cat. No.: B2420302
CAS No.: 1206524-67-5
M. Wt: 114.079
InChI Key: HBXHZKJSJOZGDW-UHFFFAOYSA-N
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Description

6-Fluoropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the sixth position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoropyridazin-3(2H)-one typically involves the introduction of a fluorine atom into a pyridazine ring. One common method is the fluorination of pyridazin-3(2H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 3,6-dichloropyridazine with potassium fluoride in the presence of a phase-transfer catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazinones.

    Oxidation: Formation of pyridazinone N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

Scientific Research Applications

6-Fluoropyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-fluoropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

In materials science, the compound’s electronic properties are influenced by the fluorine atom, which can affect the compound’s conductivity, stability, and interaction with other materials.

Comparison with Similar Compounds

6-Fluoropyridazin-3(2H)-one can be compared with other fluorinated pyridazine derivatives, such as:

    6-Chloropyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom is less electronegative than fluorine, resulting in different reactivity and properties.

    6-Bromopyridazin-3(2H)-one: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different steric and electronic effects.

    6-Iodopyridazin-3(2H)-one: Contains an iodine atom, which is even larger and less electronegative than bromine, resulting in distinct chemical behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts unique electronic properties and reactivity compared to its halogenated analogs.

Properties

IUPAC Name

3-fluoro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXHZKJSJOZGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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